N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, a cyanocyclohexyl group, and an acetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiadiazoles or acetamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide may be used to study the biological activity of thiadiazole derivatives. It can serve as a probe to investigate the interaction with biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its thiadiazole core is known for its pharmacological properties, and it may be explored for its therapeutic effects in various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The cyanocyclohexyl group and acetamide moiety may contribute to the compound's binding affinity and specificity.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)acetamide: This compound lacks the thiadiazole ring and has different biological and chemical properties.
2-chloro-N-(1-cyanocyclohexyl)acetamide: This compound has a chlorine atom instead of the thiadiazole ring, leading to different reactivity and applications.
Uniqueness: N-(1-cyanocyclohexyl)-2-({5-[(propan-2-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[5-(propan-2-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5OS2/c1-10(2)16-12-18-19-13(22-12)21-8-11(20)17-14(9-15)6-4-3-5-7-14/h10H,3-8H2,1-2H3,(H,16,18)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBADSRDSMRBHHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(S1)SCC(=O)NC2(CCCCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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